molecular formula C23H44N4O6 B062081 Tris-BOC-cyclen CAS No. 175854-39-4

Tris-BOC-cyclen

Cat. No.: B062081
CAS No.: 175854-39-4
M. Wt: 472.6 g/mol
InChI Key: ZXASHTYJQJMCQR-UHFFFAOYSA-N
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Description

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate is a pivotal protected intermediate in the synthesis of sophisticated macrocyclic chelators, most notably derivatives of 1,4,7,10-tetraazacyclododecane (cyclen). Its primary research value lies in the preparation of DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and other functionalized polyazamacrocycles. These chelators are fundamental components in the development of contrast agents for Magnetic Resonance Imaging (MRI), where they securely bind gadolinium(III) or other lanthanide ions to create stable, high-relaxivity complexes. The tert-butyl ester protecting groups on three of the nitrogen atoms are strategically chosen for their stability during synthetic steps and their clean removal under mild acidic conditions, providing a free amine for subsequent functionalization. This controlled deprotection allows researchers to introduce targeted side chains, imaging tags, or therapeutic moieties, enabling the creation of bifunctional chelators for diagnostic and theranostic applications. Consequently, this compound is an essential building block in medicinal chemistry, radiopharmacy (for labeling with radiometals like Gallium-68 or Copper-64), and materials science, facilitating the advancement of novel imaging probes and targeted metal-based therapeutics. Our product is supplied with high purity and rigorous quality control to ensure consistent performance and reproducibility in your research.

Properties

IUPAC Name

tritert-butyl 1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44N4O6/c1-21(2,3)31-18(28)25-12-10-24-11-13-26(19(29)32-22(4,5)6)15-17-27(16-14-25)20(30)33-23(7,8)9/h24H,10-17H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXASHTYJQJMCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447053
Record name Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175854-39-4
Record name Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N, N', N''-Tri-Boc-cyclen
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Preparation Methods

Reaction Conditions and Optimization

Critical parameters include:

  • Temperature : Initial alkylation occurs at 0–5°C to mitigate exothermic side reactions, followed by gradual warming to 20–25°C for completion.

  • Solvent : Dimethylacetamide (DMA) or dimethylformamide (DMF) are preferred for their ability to dissolve both cyclen and the alkylation agent.

  • Base : Weak bases like sodium acetate (NaOAc) are used to deprotonate cyclen without promoting over-alkylation.

Table 1: Comparative Analysis of Alkylation Conditions

ParameterTraditional MethodOptimized Method
Reaction Time19 days3–5 days
TemperatureAmbient (uncontrolled)0–5°C → 20–25°C (controlled)
Yield56%73–81.5%
Key ImpurityTetra-alkylated byproducts<1% tetra-alkylated products

The optimized protocol reduces reaction time by 83% and increases yield by 30–45%, primarily due to stringent temperature control and stoichiometric precision.

Work-Up Procedures: Salt Precipitation for Enhanced Purity

Post-alkylation work-up is pivotal for isolating TB-DO3A in high purity. The patented method involves:

pH Adjustment and Salt Addition

  • pH Modulation : The reaction mixture is adjusted to pH 9.0 ± 0.5 to deprotonate the tertiary amine, facilitating salt formation.

  • Salt Selection : Hydrobromic acid (HBr) is added to precipitate TB-DO3A as its hydrobromide salt, which exhibits superior crystallinity and stability compared to the free base.

Table 2: Impact of Salt Form on Purity and Stability

PropertyFree BaseHBr Salt
Purity85–90%≥99.9%
Storage StabilityDegrades over weeksStable for months
CrystallinityLowHigh

The HBr salt’s crystalline structure enables efficient filtration, reducing solvent residues to <0.1%.

Scalability and Industrial Feasibility

Large-Scale Production Considerations

  • Solvent Volume : Sub-stoichiometric solvent use (3–5 L/kg cyclen) minimizes waste while maintaining reaction efficiency.

  • Precipitation Control : Gradual salt addition and agitation prevent agglomeration, ensuring consistent particle size for filtration.

Table 3: Scalability Metrics for TB-DO3A Synthesis

ScaleLab-Scale (100 g)Pilot-Scale (10 kg)
Yield81.5%78%
Purity99.9%99.7%
Process Time4 days5 days

Pilot-scale trials demonstrate marginal yield reductions (3–5%) due to heat dissipation challenges, underscoring the need for optimized cooling systems.

Impurity Profiling and Mitigation Strategies

Byproduct Formation Pathways

  • Di-alkylated cyclen : Forms due to incomplete alkylation; remains soluble in the mother liquor and is excluded during salt precipitation.

  • Tetra-alkylated cyclen : Minimized by maintaining reaction temperatures below 25°C.

Table 4: Impurity Levels in Final Product

ByproductConcentration (ppm)
Di-alkylated cyclen<50
Tetra-alkylated cyclen<10
Solvent residues<100

Comparative Analysis of Synthetic Routes

Free Base vs. Salt Isolation Methods

Traditional routes isolating TB-DO3A as a free base require chromatographic purification, which is cost-prohibitive at scale. In contrast, salt precipitation eliminates chromatography, reducing production costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Contrast Agents for MRI

One of the primary applications of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tricarboxylate is in the development of contrast agents for magnetic resonance imaging (MRI). The compound can be functionalized with gadolinium ions to enhance its imaging properties. Gadolinium-DOTA conjugates are widely used due to their stability and effectiveness in improving the contrast of MRI scans.

Application Description
Gadolinium-DOTA ConjugatesUsed as a contrast agent for MRI due to high stability and low toxicity.

Case Study: Gadolinium-DOTA Complexes
Research has shown that gadolinium-DOTA complexes exhibit high relaxivity values in MRI scans, making them superior to traditional contrast agents. A study demonstrated that these complexes can significantly enhance image quality in clinical settings by providing clearer delineation of tissues .

Radiopharmaceuticals

2.1 Targeted Radiotherapy

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tricarboxylate is also utilized in the field of radiopharmaceuticals. It serves as a chelating agent for radiometals such as copper-64 and gallium-68. These radiolabeled compounds are essential for targeted radiotherapy and diagnostic imaging.

Radiometal Application Benefits
Copper-64Used in PET imagingProvides high-resolution images
Gallium-68Used for tumor localizationEnhances specificity in cancer diagnostics

Case Study: Copper-64 DOTA Conjugates
A study involving copper-64 DOTA conjugates demonstrated their effectiveness in targeting specific cancer cells while minimizing exposure to surrounding healthy tissues. This targeted approach has shown promise in improving therapeutic outcomes for patients undergoing radiotherapy .

Materials Science

3.1 Nanoparticle Functionalization

In materials science, Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tricarboxylate is employed for the functionalization of nanoparticles. The compound's ability to chelate metal ions allows for the development of nanoparticles with tailored properties for various applications such as drug delivery systems and catalysis.

Material Functionality Application Area
Gold NanoparticlesDrug delivery vehiclesTargeted therapy
Silver NanoparticlesAntimicrobial agentsMedical devices

Case Study: Gold Nanoparticle Drug Delivery
Research has indicated that gold nanoparticles functionalized with DOTA derivatives can effectively deliver chemotherapeutic agents directly to tumor sites. This method enhances the efficacy of treatment while reducing systemic side effects .

Mechanism of Action

The mechanism by which Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to the metal ions and stabilizing them. This property is particularly useful in applications such as MRI, where the gadolinium complex enhances the relaxation times of water protons, improving image contrast .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate and related macrocyclic compounds:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Tri-tert-butyl 1,4,7,10-tricarboxylate 122555-91-3 3 tert-butyl esters C₂₆H₅₀N₄O₆ 514.71 Precursor for H₃do3a; MRI contrast agents
H₃do3a (Free acid form) 175854-39-4* 3 carboxylic acids C₁₄H₂₆N₄O₆ 346.38 Chelator for lanthanides (e.g., Gd³⁺)
H₄dota (DOTA) 60239-18-1 4 carboxylic acids C₁₆H₂₈N₄O₈ 404.42 MRI contrast agents (e.g., DOTAREM®)
Tetra-tert-butyl DOTA ester 137076-54-1 4 tert-butyl esters C₂₈H₅₂N₄O₈ 572.74 Precursor for H₄dota
H₄teta (TETA) 61089-36-9 4 carboxylic acids; 14-membered ring C₁₈H₃₂N₄O₈ 432.48 PET imaging (e.g., ⁶⁴Cu complexes)

*Note: CAS numbers may vary based on salt forms (e.g., hydrobromide: 149353-23-1) .

Medical Imaging

  • Tri-tert-butyl tricarboxylate is a precursor for DO3A-tBu-TMS, a bifunctional chelator used in time-resolved fluorescence imaging and MRI contrast agents .
  • Gd³⁺ complexes of H₄dota exhibit higher kinetic inertness (t₁/₂ > 30 days at pH 1) compared to H₃do3a (t₁/₂ ~ 5 days), making H₄dota clinically superior .

Material Science

  • The tert-butyl ester groups enable covalent immobilization of cyclen derivatives onto silica surfaces for catalytic or sensing applications .

Biological Activity

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tricarboxylate (often referred to as DOTA-tBu) is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure enables various biological applications, particularly in drug delivery and imaging techniques. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tricarboxylate has the following chemical formula:

  • Molecular Formula : C28_{28}H52_{52}N4_4O8_8
  • Molecular Weight : 572.74 g/mol

The compound features a tetraazacyclododecane core with three carboxylate groups esterified with tert-butyl groups. This structure contributes to its solubility and reactivity in biological systems.

1. Chelation Properties

DOTA-tBu is known for its chelating ability with metal ions, particularly lanthanides and transition metals. This property is critical for its application in:

  • MRI Contrast Agents : DOTA derivatives are commonly used as contrast agents in magnetic resonance imaging (MRI). The ability to form stable complexes with gadolinium ions enhances the contrast in imaging procedures .

2. Drug Delivery Systems

The compound's structure allows it to form conjugates with various therapeutic agents. For instance:

  • Peptide Conjugation : DOTA-tBu can be conjugated with peptides for targeted drug delivery. The stability of the DOTA complex ensures that the therapeutic agent remains intact until it reaches the target site .

Case Study 1: Gadolinium-DOTA Complexes

A study demonstrated the efficacy of gadolinium-DOTA complexes in enhancing MRI signals. The research showed that these complexes provided higher contrast ratios compared to traditional agents due to their high relaxivity properties . The stability of the DOTA complex minimized leaching of gadolinium into surrounding tissues, reducing toxicity.

Case Study 2: Targeted Cancer Therapy

In another study focusing on cancer therapy, DOTA-tBu was used to deliver cytotoxic drugs specifically to cancer cells. The targeted approach improved therapeutic efficacy while minimizing side effects associated with non-targeted drug delivery systems . The results indicated a significant reduction in tumor size in animal models treated with DOTA-conjugated drugs compared to controls.

Biological Activity Summary Table

Activity Mechanism Application Reference
MRI Contrast AgentChelation of gadolinium ionsMedical imaging
Drug DeliveryConjugation with peptidesTargeted therapy
Cytotoxicity ReductionEnhanced delivery to cancer cellsCancer treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate derivatives. A key protocol involves reacting cyclen with sodium acetate in dry dimethylacetamide (DMA) under argon at 0–20°C for 120 hours, achieving ~73% yield . The inert atmosphere and controlled temperature prevent ester hydrolysis and side reactions.
  • Critical Parameters : Use of anhydrous solvents (e.g., DMA), stoichiometric sodium acetate to deprotonate cyclen, and slow addition of alkylating agents to minimize dimerization.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify tert-butyl group integration (δ ~1.4 ppm for tert-butyl protons) and backbone connectivity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H]+^+ at 515.3809 for intermediates) .
  • Infrared Spectroscopy : Peaks at ~1682 cm1^{-1} confirm ester carbonyl stretching .
    • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane removes unreacted cyclen and byproducts .

Q. What are the recommended storage conditions to maintain compound stability?

  • Store at -20°C under inert gas (argon/nitrogen) to prevent ester hydrolysis and oxidation. Solutions in DMA or DMF should be aliquoted to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can this ligand be functionalized for biomedical applications, such as MRI contrast agents or theranostics?

  • Functionalization Strategies :

  • Click Chemistry : Introduce azide/alkyne groups (e.g., propargyl derivatives) for bioorthogonal conjugation with targeting moieties .
  • Macromolecular Conjugation : Graft onto mesoporous silica nanoparticles via triethoxysilyl linkers for enhanced relaxivity in MRI .
  • Radiolabeling Precursors : The tert-butyl esters are hydrolyzed to free carboxylates for chelating radionuclides (e.g., 68Ga^{68}Ga, 111In^{111}In) in PET/SPECT imaging .
    • Example : In preclinical studies, DOTA derivatives of this compound showed high tumor uptake when conjugated to fibroblast activation protein inhibitors (FAPi) .

Q. How do structural modifications (e.g., tert-butyl vs. benzyl ester protection) impact metal-chelation kinetics and thermodynamic stability?

  • Kinetic Inertness : Tert-butyl esters hydrolyze under acidic conditions to yield DOTA-like ligands, which form stable complexes with lanthanides (e.g., Gd3+^{3+}) for MRI. Benzyl esters require harsher conditions (e.g., HBr/acetic acid), risking decomposition .
  • Thermodynamic Stability : LogKK values for Gd3+^{3+} complexes exceed 25, but steric bulk from tert-butyl groups slows water exchange, reducing relaxivity compared to unsubstituted DOTA .

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

  • Case Analysis : Discrepancies in yields (e.g., 73% vs. lower literature values) may arise from:

  • Scale Differences : Milligram-scale reactions often underperform due to inefficient mixing or temperature control.
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery .
    • Mitigation : Reproduce protocols with strict inert atmosphere control and validate intermediates via HRMS/NMR.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris-BOC-cyclen
Reactant of Route 2
Reactant of Route 2
Tris-BOC-cyclen

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